tert-Butyl 4-methyl-[1,4'-bipiperidine]-1'-carboxylate
Description
Historical Evolution of Bipiperidine Scaffolds in Drug Discovery
Bipiperidine derivatives trace their origins to early 20th-century investigations into nitrogen-containing heterocycles. The discovery of 2,2'-bipyridine in 1888 laid the groundwork for understanding bipiperidine’s coordination chemistry and biological interactions. By the mid-20th century, piperidine-based compounds gained prominence as CNS modulators, antihistamines, and analgesics. The bipiperidine scaffold’s rise accelerated in the 1990s with the advent of structure-based drug design, enabling precise modifications to enhance binding affinity and metabolic stability.
A pivotal moment arrived with the synthesis of chemokine receptor inhibitors, such as those described in the 2003 patent for bipiperidinyl derivatives targeting CCR5. These compounds demonstrated how bipiperidine’s rigid yet adaptable structure could inhibit protein-protein interactions critical in inflammatory and infectious diseases. Today, over 70 FDA-approved drugs incorporate piperidine or bipiperidine motifs, underscoring their therapeutic versatility.
Table 1: Key Milestones in Bipiperidine-Based Drug Development
Role of tert-Butyl Carboxylate Moieties in Bioactive Molecule Design
The tert-butyl carboxylate group serves as a multifunctional pharmacophore in bipiperidine derivatives. Its steric bulk enhances metabolic stability by shielding ester bonds from hydrolytic enzymes, while the carboxylate oxygen participates in hydrogen bonding with target proteins. In tert-butyl 4-methyl-[1,4'-bipiperidine]-1'-carboxylate, this moiety occupies a axial position, reducing conformational flexibility and favoring interactions with hydrophobic binding pockets.
Comparative studies reveal that tert-butyl substitution improves oral bioavailability by 30–50% relative to smaller alkyl groups, as demonstrated in CCR5 inhibitor analogs. The methyl group at the 4-position further stabilizes the bipiperidine chair conformation, minimizing off-target effects.
Structural Analysis:
$$
\text{tert-Butyl 4-methyl-[1,4'-bipiperidine]-1'-carboxylate} = \text{C}{16}\text{H}{28}\text{N}2\text{O}2
$$
Key features:
Properties
IUPAC Name |
tert-butyl 4-(4-methylpiperidin-1-yl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O2/c1-13-5-9-17(10-6-13)14-7-11-18(12-8-14)15(19)20-16(2,3)4/h13-14H,5-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTVCYGUNJMPHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2CCN(CC2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-methyl-[1,4’-bipiperidine]-1’-carboxylate typically involves the reaction of 4-methylpiperidine with tert-butyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of tert-Butyl 4-methyl-[1,4’-bipiperidine]-1’-carboxylate may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 4-methyl-[1,4’-bipiperidine]-1’-carboxylate can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: N-oxides of tert-Butyl 4-methyl-[1,4’-bipiperidine]-1’-carboxylate.
Reduction: Secondary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 4-methyl-[1,4'-bipiperidine]-1'-carboxylate is being investigated for its potential therapeutic effects in treating neurological disorders. Its ability to interact with biological macromolecules makes it a candidate for drug development targeting specific receptors or enzymes involved in neurological pathways.
Case Study : Research has shown that derivatives of bipiperidine compounds can exhibit significant activity against various neurological targets, suggesting that this compound could be optimized for similar effects through structural modifications.
Organic Synthesis
This compound serves as a crucial building block in the synthesis of more complex molecules. Its functional groups allow for various chemical reactions, including:
- Nucleophilic substitutions
- Coupling reactions
- Formation of heterocycles
Data Table: Common Reactions Involving this compound
| Reaction Type | Conditions | Products |
|---|---|---|
| Nucleophilic Substitution | Base-catalyzed reaction | Alkylated derivatives |
| Coupling | Use of coupling agents | Complex organic structures |
| Oxidation | Oxidizing agents (e.g., KMnO4) | Carboxylic acids or ketones |
Material Science
The compound's unique properties make it suitable for developing new materials with specific characteristics. Research is ongoing into its use in creating polymers or composites that require specific mechanical or thermal properties.
Case Study : Studies have indicated that incorporating bipiperidine derivatives into polymer matrices can enhance their mechanical strength and thermal stability, making them suitable for high-performance applications.
Mechanism of Action
The mechanism of action of tert-Butyl 4-methyl-[1,4’-bipiperidine]-1’-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The bipiperidine structure allows for multiple binding interactions, enhancing its efficacy. The tert-butyl group provides steric hindrance, influencing the compound’s selectivity and potency.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural, physicochemical, and functional differences between tert-Butyl 4-methyl-[1,4'-bipiperidine]-1'-carboxylate and analogous compounds:
Table 1: Comparative Analysis of [1,4'-Bipiperidine] Derivatives
*Purity inferred from analogous compounds in evidence. †Molecular formula corrected based on structural analysis; lists C12H17NO, which conflicts with the bipiperidine core.
Key Findings:
Substituent Effects on Polarity and Solubility :
- The 4-hydroxy derivative exhibits higher polarity (TPSA ~50 Ų) compared to the 4-methyl analog (TPSA ~40 Ų), improving aqueous solubility but reducing blood-brain barrier (BBB) permeability .
- Fluorine substitution (e.g., 3',3'-difluoro) enhances metabolic stability and lipophilicity, making it suitable for prolonged in vivo activity .
Reactivity and Synthetic Utility: The 4-amino variant serves as a key intermediate for coupling reactions (e.g., amide bond formation) in kinase inhibitor synthesis, whereas the di-Boc derivative is preferred for symmetrical scaffold generation . The methyl group in the target compound provides steric hindrance, reducing unwanted side reactions during peptide coupling .
Irinotecan-related compounds (e.g., USP Irinotecan Related Compound C) highlight the pharmaceutical relevance of the [1,4'-bipiperidine] core in topoisomerase inhibitors, though their complexity exceeds simpler carbamate derivatives .
Biological Activity
tert-Butyl 4-methyl-[1,4'-bipiperidine]-1'-carboxylate is an organic compound belonging to the class of bipiperidine derivatives. Its unique structural features contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its interactions with various biological targets, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a bipiperidine ring system, which enhances its stability and specificity in biological interactions. The presence of the tert-butyl group and the carboxylate functionality further contributes to its chemical reactivity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The bipiperidine structure allows for conformational flexibility, facilitating binding to target sites. Preliminary studies suggest that this compound may act as an inhibitor or modulator of enzyme activity, potentially affecting various metabolic pathways.
Pharmacological Studies
Research indicates that this compound exhibits significant pharmacological potential. It has been investigated for its effects on dipeptidyl peptidase IV (DPP IV), an enzyme involved in glucose metabolism and implicated in type 2 diabetes. In vitro assays demonstrated that compounds with similar structures showed varying degrees of DPP IV inhibition, suggesting that tert-butyl derivatives may share similar properties .
Synthesis Methods
The synthesis of this compound can be achieved through several routes:
- Method 1 : Reaction of 4-methyl-1,4-bipiperidine with tert-butyl chloroformate under basic conditions.
- Method 2 : Utilizing palladium or copper catalysts to enhance reaction efficiency.
These methods ensure high yield and purity of the final product, which is crucial for subsequent biological testing.
Study 1: DPP IV Inhibition
In a comparative study involving various bipiperidine derivatives, this compound was assessed for DPP IV inhibitory activity. The results indicated that while some derivatives exhibited weak inhibition, others showed promising activity comparable to established inhibitors like sitagliptin . This suggests potential applications in diabetes management.
Study 2: Antimicrobial Activity
Another investigation explored the antimicrobial properties of related bipiperidine compounds. The findings revealed that certain analogs demonstrated significant antibacterial activity against Gram-positive bacteria. This opens avenues for further exploration into the therapeutic potential of tert-butyl derivatives in treating bacterial infections .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity | References |
|---|---|---|---|
| tert-Butyl 4-cyano-[1,4'-bipiperidine]-1'-carboxylate | Cyano group addition | Moderate DPP IV inhibition | |
| tert-Butyl 4-ethynyl-[1,4'-bipiperidine]-1'-carboxylate | Ethynyl group | Notable enzyme interaction | |
| This compound | Methyl substitution | Potential DPP IV inhibitor | Current study |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-Butyl 4-methyl-[1,4'-bipiperidine]-1'-carboxylate?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving Boc (tert-butoxycarbonyl) protection of the piperidine nitrogen. For example, a five-step synthesis includes:
Formation of lithium amide intermediates under cryogenic conditions (-78°C).
Deprotection using hydrochloric acid in dioxane.
Coupling reactions with palladium catalysts (e.g., Pd(OAc)₂) under inert atmospheres.
Purification often employs silica gel column chromatography .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : The compound is stable under recommended storage conditions (2 years at -20°C as powder, 6 months in DMSO at -80°C). Avoid exposure to strong oxidizing agents. Use airtight containers and inert gas (e.g., N₂) for long-term storage to prevent hydrolysis of the Boc group .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and Boc group integrity.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight verification.
- X-ray Crystallography : For resolving stereochemistry (using SHELX programs for refinement) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data for stereoisomers of this compound?
- Methodological Answer :
- Use NOE (Nuclear Overhauser Effect) experiments to identify spatial proximity of protons in stereoisomers.
- If crystallization is feasible, employ X-ray diffraction (via SHELXL refinement) for absolute configuration determination .
- Cross-validate with computational methods (e.g., DFT calculations) to predict NMR shifts for comparison .
Q. What strategies optimize reaction yields in multi-step syntheses involving Boc-protected intermediates?
- Methodological Answer :
- Stepwise Boc Protection : Introduce the Boc group early to stabilize reactive amines and reduce side reactions.
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂ with tert-butyl XPhos ligand) to enhance coupling efficiency.
- Temperature Control : Use cryogenic conditions (-78°C) for sensitive intermediates and gradual warming to room temperature for deprotection .
Q. How can researchers address low purity in final products after column chromatography?
- Methodological Answer :
- Gradient Elution : Adjust solvent polarity (e.g., hexane/ethyl acetate gradients) to improve separation.
- Recrystallization : Use mixed solvents (e.g., DCM/hexane) to isolate high-purity crystals.
- LC-MS Monitoring : Track impurities in real-time and adjust purification protocols accordingly .
Data Contradiction & Experimental Design
Q. How to interpret conflicting toxicity data in safety reports for structurally similar compounds?
- Methodological Answer :
- Comparative Analysis : Cross-reference Safety Data Sheets (SDS) of analogs (e.g., tert-butyl 4-(4-methylphenyl)piperidine-1-carboxylate) to identify common hazards (e.g., respiratory irritation).
- In Silico Prediction : Use tools like ADMET predictors to estimate toxicity profiles when empirical data is incomplete .
Q. What experimental controls are essential when studying the compound’s reactivity with biological macromolecules?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
